molecular formula C11H9LiO3S B13783950 Lithium 2-methylnaphthalenesulphonate CAS No. 94248-44-9

Lithium 2-methylnaphthalenesulphonate

Cat. No.: B13783950
CAS No.: 94248-44-9
M. Wt: 228.2 g/mol
InChI Key: AEHJRYDHBZWJJS-UHFFFAOYSA-M
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Description

Lithium 2-methylnaphthalenesulphonate is an organolithium compound with the molecular formula C11H9LiO3S. It is a derivative of naphthalene, where a lithium ion is bonded to a 2-methylnaphthalenesulphonate group. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium 2-methylnaphthalenesulphonate can be synthesized through the reaction of 2-methylnaphthalene with lithium hydroxide and sulfur trioxide. The reaction typically occurs in a non-polar solvent such as benzene or a low-polarity solvent like tetrahydrofuran (THF). The reaction conditions often involve mild temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Lithium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lithium 2-methylnaphthalenesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of lithium 2-methylnaphthalenesulphonate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the lithium ion facilitates the formation of new bonds. Additionally, it can participate in redox reactions, altering the oxidation state of other molecules. The specific pathways and targets depend on the reaction conditions and the nature of the reagents involved .

Comparison with Similar Compounds

    Lithium naphthalenide: Similar in structure but lacks the sulphonate group.

    Sodium 2-methylnaphthalenesulphonate: Similar but with sodium instead of lithium.

    Potassium 2-methylnaphthalenesulphonate: Similar but with potassium instead of lithium.

Uniqueness: Lithium 2-methylnaphthalenesulphonate is unique due to the presence of the lithium ion, which imparts distinct reactivity and stability compared to its sodium and potassium counterparts. Its specific interactions in chemical reactions make it a valuable reagent in various applications .

Properties

CAS No.

94248-44-9

Molecular Formula

C11H9LiO3S

Molecular Weight

228.2 g/mol

IUPAC Name

lithium;2-methylnaphthalene-1-sulfonate

InChI

InChI=1S/C11H10O3S.Li/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

AEHJRYDHBZWJJS-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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